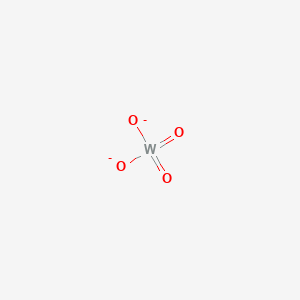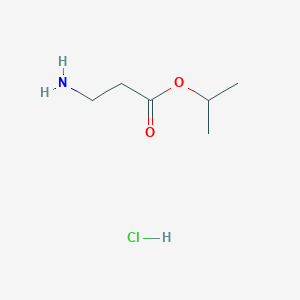
Cu-BTC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Cu-BTC, also known as HKUST-1, is a type of Metal-Organic Framework (MOF) that consists of Cu^2+ ions coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers . The primary targets of this compound are the Cu^2+ ions of the copper paddlewheel units in the MOF . These Cu^2+ ions play a crucial role in the adsorption and catalytic processes that this compound is often used for .
Mode of Action
The interaction of this compound with its targets involves the adsorption of molecules onto the Cu^2+ ions of the copper paddlewheel units . For example, in the case of hydrogen adsorption, the H2 molecules initially bind onto the Cu^2+ ions . Similarly, for CO2 adsorption, more adsorption sites including unsaturated metal centers and N atoms contribute to an increased CO2 adsorption capacity .
Biochemical Pathways
This compound affects several biochemical pathways, primarily related to gas adsorption and catalysis. For instance, it has been used for the adsorption of CO2 and H2 . The adsorption of these gases onto this compound can lead to various downstream effects, such as the conversion of CO2 into value-added carbon compounds .
Pharmacokinetics
The specific surface area, pore volume, and the presence of adsorption sites including unsaturated metal centers and N atoms can impact the adsorption capacity of this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the adsorption of gases and their subsequent conversion or removal. For instance, this compound has been shown to have a high NO removal rate and good stability under the condition of SO2 . Moreover, the CO2 adsorption capacity of this compound increased significantly due to more adsorption sites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the CO2 adsorption capacity of this compound can be enhanced at room temperature . Additionally, the synthesis conditions, such as temperature, molar ratio, and time, can influence the structure and, consequently, the adsorption properties of this compound .
Análisis Bioquímico
Biochemical Properties
Cu-BTC has been found to interact with various biomolecules, including enzymes and proteins . For instance, it has been used as a carrier for the antibacterial agent chlorhexidine . The antibacterial properties of this compound, chlorhexidine, and the combination of both were investigated against Gram-positive and Gram-negative bacteria .
Cellular Effects
Its antibacterial properties suggest that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high stability and long-term effects on cellular function . For instance, this compound revealed significantly higher catalytic efficacy under certain conditions like high pH, extreme temperature, and high salt conditions .
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cu-BTC can be synthesized through various methods, including solvothermal, hydrothermal, and solvent-free techniques. One common method involves dissolving copper nitrate trihydrate and benzene-1,3,5-tricarboxylic acid in a solvent such as ethanol or water. The mixture is then heated at a specific temperature (e.g., 120°C) for a certain period (e.g., 12 hours) to form the this compound crystals .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous-flow microreactor-assisted solvothermal system. This method allows for precise control over reaction conditions, resulting in high yields and consistent quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
Cu-BTC undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: this compound can undergo substitution reactions where ligands are replaced by other molecules.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen or hydrazine may be used.
Substitution: Various organic ligands can be introduced to replace the benzene-1,3,5-tricarboxylate ligands.
Major Products Formed
Oxidation: Imine compounds are major products formed from the oxidation of primary amines.
Reduction: Reduced metal-organic frameworks or metal nanoparticles.
Substitution: Modified metal-organic frameworks with different functional groups.
Aplicaciones Científicas De Investigación
Cu-BTC has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: Investigated for its potential in drug delivery and as a biosensor.
Medicine: Explored for its ability to store and release therapeutic gases such as nitric oxide.
Industry: Utilized in gas storage, particularly for carbon dioxide and methane, and in environmental remediation for the removal of pollutants
Comparación Con Compuestos Similares
Cu-BTC is often compared with other metal-organic frameworks, such as:
Copper-1,4-benzenedicarboxylate (Cu-BDC): Similar structure but different ligand, leading to variations in surface area and stability.
Copper-2,6-naphthalenedicarboxylate (Cu-NDC): Larger ligand resulting in different pore sizes and adsorption properties.
Copper-2,5-dihydroxyterephthalate (Cu-DHTP): Contains hydroxyl groups, providing additional functional sites for reactions.
This compound is unique due to its high surface area, stability, and versatility in various applications, making it a preferred choice for many researchers and industries .
Propiedades
Número CAS |
51937-85-0 |
|---|---|
Fórmula molecular |
C18H6Cu2O12-2 |
Peso molecular |
541.3 g/mol |
Nombre IUPAC |
dicopper;benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/2C9H6O6.2Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;/q;;2*+2/p-6 |
Clave InChI |
JMHFTDFPRQWUAN-UHFFFAOYSA-H |
SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
SMILES canónico |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B3426272.png)






![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)
![3-[3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3426331.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3426334.png)




